molecular formula C14H10ClN3O5 B12453691 N-(4-chloro-3-nitrophenyl)-2-methyl-3-nitrobenzamide

N-(4-chloro-3-nitrophenyl)-2-methyl-3-nitrobenzamide

Katalognummer: B12453691
Molekulargewicht: 335.70 g/mol
InChI-Schlüssel: HMBQCFKBWUAHNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chloro-3-nitrophenyl)-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of both chloro and nitro substituents on the phenyl ring, which contribute to its unique chemical properties and reactivity. It is used in various scientific research applications due to its distinct structural features.

Vorbereitungsmethoden

The synthesis of N-(4-chloro-3-nitrophenyl)-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of 4-chloroaniline to form 4-chloro-3-nitroaniline, followed by acylation with 2-methyl-3-nitrobenzoyl chloride. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product yield .

Analyse Chemischer Reaktionen

N-(4-chloro-3-nitrophenyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the chloro group can undergo nucleophilic substitution, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity suggests it can interact with enzymes and other proteins involved in cellular processes .

Vergleich Mit ähnlichen Verbindungen

N-(4-chloro-3-nitrophenyl)-2-methyl-3-nitrobenzamide can be compared with other nitroaniline derivatives, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific research applications.

Eigenschaften

Molekularformel

C14H10ClN3O5

Molekulargewicht

335.70 g/mol

IUPAC-Name

N-(4-chloro-3-nitrophenyl)-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C14H10ClN3O5/c1-8-10(3-2-4-12(8)17(20)21)14(19)16-9-5-6-11(15)13(7-9)18(22)23/h2-7H,1H3,(H,16,19)

InChI-Schlüssel

HMBQCFKBWUAHNS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.